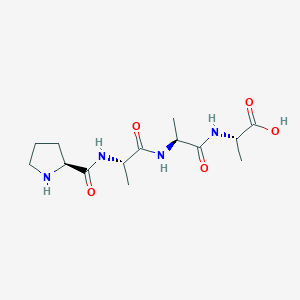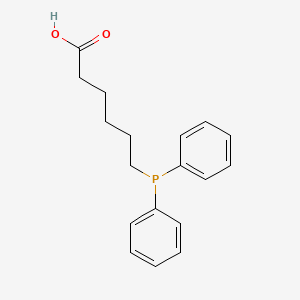
3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a 4-fluorophenylamino group and two cyano groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dicarbonyl compounds.
Introduction of the 4-Fluorophenylamino Group: This step involves the nucleophilic aromatic substitution reaction where a 4-fluoroaniline reacts with a suitable pyrazine derivative.
Introduction of Cyano Groups: The cyano groups can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes ensuring high yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced derivatives, potentially converting cyano groups to amines.
Substitution: Substituted derivatives with various functional groups replacing the cyano groups.
Applications De Recherche Scientifique
3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting various diseases.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mécanisme D'action
The mechanism of action of 3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenylamino group can enhance binding affinity and specificity, while the cyano groups may contribute to the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyrazine-2,5-dicarbonitrile: Lacks the 4-fluorophenyl group, resulting in different chemical and biological properties.
4-Fluorophenylpyrazine:
2,5-Dicyanopyrazine: Lacks the 4-fluorophenylamino group, leading to different interactions and applications.
Uniqueness
3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to the combination of the 4-fluorophenylamino group and the cyano groups on the pyrazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
918410-44-3 |
|---|---|
Formule moléculaire |
C12H6FN5 |
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
3-(4-fluoroanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6FN5/c13-8-1-3-9(4-2-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18) |
Clé InChI |
QWVKQDGILZHGJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=CN=C2C#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)

![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)



![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)



